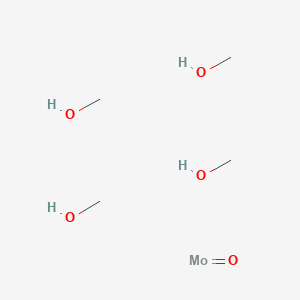
Molybdenum, tetramethoxyoxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum, tetramethoxyoxo- is a coordination complex containing molybdenum in a high oxidation state, typically stabilized by methoxy and oxo ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenum, tetramethoxyoxo- can be synthesized through several methods. One common approach involves the reaction of molybdenum hexacarbonyl with methanol in the presence of an oxidizing agent. The reaction typically proceeds under reflux conditions, leading to the substitution of carbonyl ligands with methoxy groups and the formation of the oxo ligand.
Industrial Production Methods: Industrial production of molybdenum, tetramethoxyoxo- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Molybdenum, tetramethoxyoxo- undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced under specific conditions, often involving reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions are common, where methoxy groups can be replaced by other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are frequently used.
Substitution: Reagents such as halide salts or phosphine ligands are employed under controlled conditions, often in an inert atmosphere.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state molybdenum complexes, while reduction can produce lower oxidation state species.
Scientific Research Applications
Chemistry: Molybdenum, tetramethoxyoxo- is used as a catalyst in various organic transformations, including oxidation and reduction reactions. Its ability to stabilize high oxidation states makes it valuable in catalytic cycles.
Biology and Medicine: In biological research, molybdenum complexes are studied for their role in enzyme function, particularly in molybdenum-dependent enzymes. These enzymes are crucial for processes such as nitrogen fixation and sulfur metabolism.
Industry: In industrial applications, molybdenum, tetramethoxyoxo- is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed in processes like hydrodesulfurization and olefin epoxidation.
Mechanism of Action
The mechanism by which molybdenum, tetramethoxyoxo- exerts its effects often involves the transfer of oxygen atoms or electrons. In catalytic cycles, the compound can facilitate the activation of substrates through the formation of reactive intermediates. The oxo ligand plays a crucial role in these processes, enabling the transfer of oxygen atoms to organic substrates.
Comparison with Similar Compounds
Molybdenum, tetrachlorooxo-: Similar in structure but with chloride ligands instead of methoxy groups.
Tungsten, tetramethoxyoxo-: A tungsten analogue with similar chemical properties.
Vanadium, tetramethoxyoxo-: Another transition metal complex with comparable reactivity.
Uniqueness: Molybdenum, tetramethoxyoxo- is unique due to its specific ligand environment, which provides distinct reactivity and stability. The methoxy groups offer different electronic and steric properties compared to other ligands, influencing the compound’s behavior in chemical reactions.
Properties
CAS No. |
126769-40-2 |
|---|---|
Molecular Formula |
C4H16MoO5 |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
methanol;oxomolybdenum |
InChI |
InChI=1S/4CH4O.Mo.O/c4*1-2;;/h4*2H,1H3;; |
InChI Key |
OPVWHNDEMUUVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.CO.CO.O=[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















